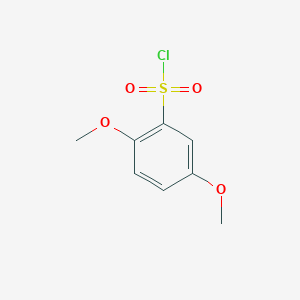

2,5-Dimethoxybenzenesulfonyl chloride

描述

属性

IUPAC Name |

2,5-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHELADVIRCCTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163946 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-28-9 | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,5-dimethoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate a thorough understanding of the manufacturing processes.

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a reactive organic compound widely utilized as a building block in organic synthesis.[1] Its sulfonyl chloride functional group allows for the straightforward formation of sulfonamides and other derivatives.[1] The dimethoxy-substituted benzene ring provides specific electronic and steric properties that are often desirable in medicinal chemistry. This guide outlines two principal methods for its preparation: direct chlorosulfonation of 1,4-dimethoxybenzene and a two-step procedure involving sulfonation followed by chlorination.

Synthetic Pathways Overview

There are two primary, well-documented methods for the synthesis of 2,5-dimethoxybenzenesulfonyl chloride. The choice of method often depends on the availability of specific reagents, particularly chlorosulfonic acid.

-

Method 1: Direct Chlorosulfonation. This is the most direct route, involving the reaction of 1,4-dimethoxybenzene with chlorosulfonic acid.[2][3] Thionyl chloride is sometimes used as an additive.

The logical relationship between these two synthetic approaches is illustrated in the workflow diagram below.

Caption: Synthetic routes to 2,5-dimethoxybenzenesulfonyl chloride.

Quantitative Data Summary

The following tables summarize the quantitative data associated with each synthetic method, providing a clear comparison of reaction parameters and outcomes.

Table 1: Method 1 - Direct Chlorosulfonation

| Parameter | Value | Reference |

| Starting Material | 1,4-Dimethoxybenzene | [5] |

| Molar Amount | 13.5 g | [5] |

| Reagents | ||

| Dichloroethane (Solvent) | 105 ml | [5] |

| Chlorosulfonic Acid | 26.5 ml | [5] |

| Thionyl Chloride | 10 ml | [5] |

| Reaction Conditions | ||

| Temperature | 0-10 °C | [5] |

| Reaction Time | 2 hours | [5] |

| Product | 2,5-Dimethoxybenzenesulfonyl chloride | [5] |

| Yield | 85% | [5] |

| Melting Point | 115-117 °C | [5] |

Table 2: Method 2 - Two-Step Synthesis

| Parameter | Step 2a: Sulfonation | Step 2b: Chlorination | Reference |

| Starting Material | 1,4-Dimethoxybenzene | Potassium 2,5-dimethoxybenzenesulfonate | [4] |

| Molar Amount | 40.00 g (0.29 mol) | 20.00 g (0.08 mol) | [4] |

| Reagents | |||

| Conc. H2SO4 | 43.00 g | - | [4] |

| K2CO3 (saturated solution) | 500 ml | - | [4] |

| PCl5 | - | 36.00 g | [4] |

| Reaction Conditions | |||

| Temperature | 80 °C | 130 °C | [4] |

| Reaction Time | 2.5 hours | 3 hours | [4] |

| Intermediate/Product | Potassium 2,5-dimethoxybenzenesulfonate | 2,5-Dimethoxybenzenesulfonyl chloride | [4] |

| Yield | 88.88% | 66.45% | [4] |

| Melting Point | - | 113 °C | [4] |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of 2,5-dimethoxybenzenesulfonyl chloride.

Method 1: Direct Chlorosulfonation of 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure and represents a direct and efficient method for the synthesis.[5]

Experimental Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, combine 105 ml of dichloroethane and 13.5 g of 1,4-dimethoxybenzene. Stir the mixture until all the solid has dissolved.

-

Cooling: Cool the flask in an ice bath to maintain a temperature of 0-10 °C.

-

Reagent Addition: While stirring, slowly add 26.5 ml of chlorosulfonic acid and 10 ml of thionyl chloride dropwise to the reaction mixture.

-

Reaction: Maintain the temperature between 0-10 °C and continue stirring for 2 hours.

-

Work-up: After the reaction is complete, carefully pour the mixture into 280 ml of ice water with continuous stirring.

-

Isolation: Separate the lower organic layer. Evaporate the dichloroethane to obtain a yellow solid.

-

Purification: The crude product can be dried to yield 19.8 g (85% yield) of 2,5-dimethoxybenzenesulfonyl chloride with a melting point of 115-117 °C.[5]

Method 2: Two-Step Synthesis via Sulfonation and Chlorination

This alternative synthesis is useful when chlorosulfonic acid is unavailable and proceeds through a sulfonate intermediate.[4]

Step 2a: Synthesis of Potassium 2,5-dimethoxybenzenesulfonate

-

Reaction Setup: To 40.00 g (0.29 mol) of 1,4-dimethoxybenzene, add 43.00 g of concentrated sulfuric acid over a period of 15 minutes.

-

Reaction: Heat the mixture to 80 °C for 2.5 hours. The reaction completion can be monitored by taking a small sample (0.1 ml), adding it to 4 ml of water, and shaking; the absence of a precipitate indicates the reaction is finished.

-

Isolation: After cooling to room temperature, carefully pour the reaction product into 500 ml of a saturated potassium carbonate (K2CO3) solution with good stirring.

-

Purification: Filter the resulting solids by vacuum, wash with 20 ml of methanol, and dry thoroughly. This yields 66.21 g (88.88% yield) of potassium 2,5-dimethoxybenzenesulfonate.[4]

Step 2b: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask adapted with an exit for gas, thoroughly mix 36.00 g of phosphorus pentachloride (PCl5) and 20.00 g (0.08 mol) of the anhydrous potassium 2,5-dimethoxybenzenesulfonate from the previous step.

-

Reaction: Heat the mixture using an oil bath at 130 °C for 3 hours. The solids will partially melt and turn a brown color.

-

Work-up: After cooling to room temperature, carefully add 200 ml of water with good stirring (ensure protection from HCl fumes). A yellow precipitate will form.

-

Extraction: Extract the yellow precipitate with dichloromethane (3 x 100 ml).

-

Purification: Wash the combined organic layers with 100 ml of water, dry with magnesium sulfate (MgSO4), and remove the solvent via rotary evaporation. This yields 12.23 g (66.45% yield over the sulfonate) of a yellow crystalline powder. The product has a melting point of 113 °C.[4]

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Thionyl chloride is also corrosive and a strong lachrymator. It should be handled in a fume hood with appropriate PPE.

-

Phosphorus pentachloride is a corrosive solid that reacts with moisture to produce hydrogen chloride gas. Handle in a dry environment and wear appropriate PPE.

-

The reactions described may be exothermic and should be performed with adequate cooling and temperature control.

-

The evolution of hydrogen chloride gas is expected in these reactions; ensure proper ventilation and/or a gas trap.

This guide provides a detailed framework for the synthesis of 2,5-dimethoxybenzenesulfonyl chloride. Researchers should always consult original literature and adhere to all institutional safety guidelines before undertaking any experimental work.

References

- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 2. 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9 [sigmaaldrich.com]

- 3. 2,5-Dimethoxybenzenesulfonyl chloride (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. Sciencemadness Discussion Board - Chlorosulfonation without chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-dimethoxybenzenesulfonyl chloride. It includes detailed experimental protocols for its synthesis and purification, along with key spectral data for characterization. Furthermore, this guide explores its relevance in drug development, particularly focusing on its role as an acetylcholinesterase inhibitor.

Core Physical and Chemical Properties

2,5-Dimethoxybenzenesulfonyl chloride is a versatile organic reagent characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring.[1] This substitution pattern influences its reactivity and solubility. It typically appears as a white to light yellow solid.[1]

Physical Properties

The key physical properties of 2,5-dimethoxybenzenesulfonyl chloride are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₄S | [1][2] |

| Molecular Weight | 236.67 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 112-116 °C | [3] |

| Boiling Point | 359.7 ± 32.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents. The dimethoxy groups enhance its solubility in organic solvents.[1] | [1] |

Chemical Properties

The chemical behavior of 2,5-dimethoxybenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. This reactivity is central to its application in organic synthesis.

| Property | Description | Reference |

| IUPAC Name | 2,5-dimethoxybenzenesulfonyl chloride | [2] |

| CAS Number | 1483-28-9 | [2] |

| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | [2] |

| InChI | InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 | [2] |

| Reactivity | Highly reactive towards nucleophiles, particularly amines, to form stable sulfonamides. The sulfonyl chloride group is a good leaving group. It is known for its reactivity in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride group.[1] | [1] |

| Stability | Stable under anhydrous conditions. Reacts with water and moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Proper storage in a cool, dry place is essential.[1] | [1] |

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

A common method for the synthesis of 2,5-dimethoxybenzenesulfonyl chloride involves the chlorosulfonation of 1,4-dimethoxybenzene. The following protocol is a detailed representation of this procedure.

Materials:

-

1,4-Dimethoxybenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloroethane

-

Ice

-

Water

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 1,4-dimethoxybenzene in dichloroethane.

-

Cool the stirred solution to 0-10 °C using an ice bath.

-

Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution via the dropping funnel. Maintain the temperature between 0 and 10 °C throughout the addition. A likely translation error in the source patent refers to p-xylylene dimethyl ether, which is understood to be 1,4-dimethoxybenzene in this context.[4]

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water and a 5% aqueous sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethoxybenzenesulfonyl chloride as a solid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude 2,5-dimethoxybenzenesulfonyl chloride

-

Suitable solvent system (e.g., ethanol/water or a hydrocarbon/ether mixture)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Accurate characterization of 2,5-dimethoxybenzenesulfonyl chloride is crucial for its use in research and development. While publicly available, detailed spectral data with peak assignments can be limited, the following provides an overview of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): Expected signals would include two singlets for the two methoxy groups (around 3.8-4.0 ppm) and aromatic protons in the region of 7.0-7.8 ppm. The specific coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR (CDCl₃): Expected signals would include two distinct resonances for the methoxy carbons (around 55-60 ppm) and six aromatic carbon signals, two of which would be quaternary carbons directly attached to the methoxy and sulfonyl chloride groups.

Note: Specific, experimentally verified peak lists and assignments for ¹H and ¹³C NMR spectra of 2,5-dimethoxybenzenesulfonyl chloride are not consistently available in publicly accessible databases. Researchers should perform their own spectral analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group, typically strong asymmetric and symmetric S=O stretching vibrations around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (236.67 g/mol ), along with characteristic isotopic peaks for chlorine and sulfur. Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.

Application in Drug Development: Acetylcholinesterase Inhibition

2,5-Dimethoxybenzenesulfonyl chloride has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity makes it a compound of interest in the development of therapeutics for neurological disorders such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of sulfonyl chlorides on acetylcholinesterase involves the covalent modification of a key serine residue within the enzyme's active site. This process effectively deactivates the enzyme, preventing it from hydrolyzing acetylcholine.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Synthesis of Sulfonamide-Based Drug Candidates

The primary application of 2,5-dimethoxybenzenesulfonyl chloride in medicinal chemistry is as a building block for the synthesis of novel sulfonamides. By reacting it with various primary or secondary amines, a library of diverse sulfonamide derivatives can be generated for screening against various biological targets, including acetylcholinesterase.

References

In-Depth Technical Guide: 2,5-Dimethoxybenzenesulfonyl Chloride (CAS: 1483-28-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethoxybenzenesulfonyl chloride, a versatile reagent and building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and reactivity, and an exploration of its applications, particularly in the context of drug discovery.

Chemical and Physical Properties

2,5-Dimethoxybenzenesulfonyl chloride is a white to light yellow solid at room temperature.[1] Its chemical structure features a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group. These methoxy groups influence the compound's solubility, reactivity, and stability.[1] The sulfonyl chloride group is highly electrophilic, making the compound reactive towards nucleophiles.[1]

Table 1: Physical and Chemical Properties of 2,5-Dimethoxybenzenesulfonyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 1483-28-9 | |

| Molecular Formula | C₈H₉ClO₄S | |

| Molecular Weight | 236.67 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 112-116 °C | |

| Boiling Point | 359.7 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 171.3 ± 25.1 °C | Not applicable |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Data

The structural identity of 2,5-dimethoxybenzenesulfonyl chloride can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2,5-Dimethoxybenzenesulfonyl Chloride

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available on PubChem and ChemicalBook. | [4][5] |

| ¹³C NMR | Spectral data available on ChemicalBook. | [5] |

| IR Spectroscopy | Spectral data available on PubChem. | [4] |

| Mass Spectrometry | GC-MS data available on PubChem, showing a molecular ion peak and characteristic fragmentation patterns. | [4] |

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

2,5-Dimethoxybenzenesulfonyl chloride can be synthesized via the sulfonation of 1,4-dimethoxybenzene. A general method involves the reaction with chlorosulfonic acid. A more detailed procedure is described in the patent literature.

Experimental Protocol: Synthesis from 1,4-Dimethoxybenzene

This protocol is adapted from a patented procedure (CN1434029A).[6]

Materials:

-

1,4-Dimethoxybenzene (p-dimethoxybenzene)

-

Dichloroethane

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,4-dimethoxybenzene in dichloroethane with stirring in a reaction vessel.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the cooled solution while maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue stirring for a specified period.

-

Separate the lower organic layer.

-

Distill the organic layer to obtain 2,5-dimethoxybenzenesulfonyl chloride as a yellow solid.

Note: This protocol is a general outline. For precise stoichiometry, reaction times, and purification details, consulting the original patent is recommended.

Caption: Synthesis workflow for 2,5-dimethoxybenzenesulfonyl chloride.

Reactivity and Synthetic Applications

The primary utility of 2,5-dimethoxybenzenesulfonyl chloride in organic synthesis lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction with primary and secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.[7]

Experimental Protocol: General Synthesis of N-Aryl-2,5-dimethoxybenzenesulfonamides

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Substituted aniline

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the substituted aniline (1.0 - 1.2 equivalents) and pyridine or triethylamine (1.5 - 2.0 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with DCM, wash the organic layer with dilute acid and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Caption: Generalized reaction scheme for sulfonamide formation.

Applications in Drug Development

However, the broader class of benzenesulfonamide derivatives has been extensively investigated for acetylcholinesterase inhibitory activity.[1][9][10] The sulfonamide moiety is a well-established pharmacophore that can interact with the active site of various enzymes.[7]

Acetylcholinesterase Inhibition by Benzenesulfonamide Derivatives

Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Numerous studies have demonstrated that benzenesulfonamide derivatives can act as effective AChE inhibitors.[1][9][10] The mechanism of action typically involves the sulfonamide moiety binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine.[7] This leads to an increase in acetylcholine levels in the synaptic cleft, which can improve cognitive function.

While direct evidence for the AChE inhibitory activity of 2,5-dimethoxybenzenesulfonyl chloride is lacking in the peer-reviewed literature, it serves as a valuable precursor for the synthesis of 2,5-dimethoxybenzenesulfonamide derivatives. These derivatives are promising candidates for evaluation as acetylcholinesterase inhibitors, given the established activity of this class of compounds.[1][9]

Caption: Role of AChE inhibitors in cholinergic neurotransmission.

Safety Information

2,5-Dimethoxybenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Table 3: GHS Hazard Information for 2,5-Dimethoxybenzenesulfonyl Chloride

| Hazard Statement | Code | Description |

| H314 | Causes severe skin burns and eye damage | [4] |

Conclusion

2,5-Dimethoxybenzenesulfonyl chloride is a valuable and reactive chemical intermediate. Its synthesis from readily available starting materials and its straightforward conversion to sulfonamides make it an important tool for synthetic chemists. While its direct biological activity as an acetylcholinesterase inhibitor requires further validation through peer-reviewed studies, its role as a scaffold for the generation of potential drug candidates in this class is significant. Researchers in drug development are encouraged to explore the synthesis and biological evaluation of novel sulfonamides derived from this versatile building block.

References

- 1. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]

- 3. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-DIMETHOXYBENZENESULFONYL CHLORIDE(1483-28-9) 1H NMR spectrum [chemicalbook.com]

- 6. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 2,5-Dimethoxybenzenesulfonyl chloride synthesis

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5-dimethoxybenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a versatile chemical building block characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring.[1] Its reactivity, particularly at the electrophilic sulfur center, makes it a valuable reagent for the synthesis of sulfonamides and other sulfonyl derivatives.[1] The primary starting materials for its synthesis are 1,4-dimethoxybenzene and 2,5-dimethoxyaniline, each offering distinct advantages and challenges in terms of reaction conditions, yield, and scalability.

Comparative Summary of Synthetic Routes

The selection of a synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability. The following tables summarize the quantitative data for the principal methods of synthesizing 2,5-dimethoxybenzenesulfonyl chloride.

Table 1: Synthesis Starting from 1,4-Dimethoxybenzene

| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Reported Yield | Purity | Reference |

| Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | Dichloroethane | 2 hours | 0 - 10 | 85% | Not Specified | [2] |

| Two-Step: Sulfonation | Concentrated Sulfuric Acid | None | 2.5 hours | 80 | 88.9% (of salt) | Not Specified | Sciencemadness.org |

| Two-Step: Chlorination | Phosphorus Pentachloride (PCl₅) | None | 3 hours | 130 | 66.5% (from salt) | mp 113°C | Sciencemadness.org |

Table 2: Synthesis Starting from 2,5-Dimethoxyaniline (Generalized)

| Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield | Purity | Reference |

| Diazotization & Sulfochlorination | NaNO₂, HCl, SO₂, CuCl₂ | Acetic Acid, Water | ~2-3 hours | -10 to 30 | Good to High | Product dependent | [3][4] |

Note: The yield for the 2,5-dimethoxyaniline route is an estimation based on general Meerwein reactions for similar substrates, as a specific literature precedent with a reported yield for this exact transformation was not identified.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic pathways.

Method 1: Direct Chlorosulfonation of 1,4-Dimethoxybenzene

This method offers a direct, one-pot synthesis to the desired product with a high reported yield.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, combine 13.5 g of 1,4-dimethoxybenzene and 105 mL of dichloroethane.

-

Stir the mixture until the solid is fully dissolved.

-

Cool the flask in an ice bath to maintain a temperature of 0-10°C.

-

While stirring, slowly add a mixture of 26.5 mL of chlorosulfonic acid and 10 mL of thionyl chloride dropwise.

-

Allow the reaction to proceed at this temperature for 2 hours.

-

After the reaction period, pour the mixture into 280 mL of ice water with stirring.

-

Separate the lower organic layer.

-

Remove the dichloroethane by distillation to yield a yellow solid.

-

Dry the solid to obtain 2,5-dimethoxybenzenesulfonyl chloride. Reported Yield: 85% .[2]

Method 2: Two-Step Synthesis from 1,4-Dimethoxybenzene via Sulfonation

This route avoids the direct use of large quantities of chlorosulfonic acid by first forming a stable sulfonate salt, which is then converted to the sulfonyl chloride.

Part A: Synthesis of Potassium 2,5-Dimethoxybenzenesulfonate

-

To 40.0 g (0.29 mol) of 1,4-dimethoxybenzene, add 43.0 g of concentrated sulfuric acid over 15 minutes.

-

Heat the mixture to 80°C for 2.5 hours. Monitor the reaction's completion by taking a small sample (0.1 mL), adding it to 4 mL of water, and shaking; the absence of a precipitate indicates the reaction is finished.

-

After cooling to room temperature, carefully pour the reaction product into a saturated solution of potassium carbonate (K₂CO₃) (500 mL) with vigorous stirring.

-

Filter the resulting solids by vacuum and wash with 20 mL of methanol.

-

Dry the solid to obtain potassium 2,5-dimethoxybenzenesulfonate. Reported Yield: 88.9% .

Part B: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

-

In a round-bottom flask, thoroughly mix 36.0 g of phosphorus pentachloride (PCl₅) and 20.0 g (0.08 mol) of the anhydrous potassium 2,5-dimethoxybenzenesulfonate from Part A.

-

Equip the flask with an outlet to safely vent the evolved HCl gas.

-

Heat the mixture in an oil bath at 130°C for 3 hours. The solids will partially melt and turn a brown color.

-

After cooling to room temperature, carefully add 200 mL of water with good stirring (ensure protection from HCl fumes).

-

Extract the resulting yellow precipitate with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with 100 mL of water, dry with magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation to yield a yellow crystalline powder. Reported Yield: 66.5% (from the sulfonate salt) .

Method 3: Synthesis from 2,5-Dimethoxyaniline (Generalized Protocol)

This method proceeds via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently to the sulfonyl chloride. While no specific protocol for 2,5-dimethoxyaniline was found, the following is a generalized procedure based on established methods for other anilines.[3][4][5] Note: This protocol may require optimization.

Experimental Protocol:

-

Diazotization:

-

In a suitable flask, dissolve 2,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to between -10°C and -5°C in an ice-salt or dry-ice/acetone bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not rise above -5°C.

-

Stir the mixture for an additional 30-45 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

-

Sulfochlorination:

-

In a separate large beaker, saturate 600 mL of glacial acetic acid with sulfur dioxide (SO₂) gas by bubbling it through the liquid.

-

Add approximately 15 g of cuprous chloride (CuCl) or an equivalent amount of cupric chloride (CuCl₂) to the acetic acid solution. Continue bubbling SO₂ until the solution's color changes, indicating the formation of the active catalyst.

-

Cool the sulfur dioxide/acetic acid/copper catalyst mixture in an ice bath to around 10°C.

-

Slowly add the previously prepared cold diazonium salt solution in portions to the SO₂ solution. Be cautious of foaming, which can be controlled with a few drops of ether. Maintain the reaction temperature below 30°C.

-

-

Work-up and Isolation:

-

After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.

-

Pour the reaction mixture into a large volume of ice water.

-

The solid 2,5-dimethoxybenzenesulfonyl chloride will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any occluded copper salts and acid.

-

Dry the product under vacuum. The crude product can be further purified by recrystallization if necessary.

-

Signaling Pathways and Experimental Workflows

The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.

Caption: Synthetic pathways to 2,5-Dimethoxybenzenesulfonyl chloride.

The diagram above illustrates the three primary synthetic routes discussed. Method 1 is a direct conversion, while Methods 2 and 3 involve the formation of stable or transient intermediates, respectively. The choice between these pathways will depend on the specific requirements of the research or development project.

References

An In-depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized as a precursor for the synthesis of a diverse range of sulfonamide derivatives. The presence of the two methoxy groups on the benzene ring influences its reactivity and the properties of its downstream products. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, making 2,5-dimethoxybenzenesulfonyl chloride a key building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dimethoxybenzenesulfonyl chloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1483-28-9 | |

| Molecular Formula | C₈H₉ClO₄S | [1] |

| Molecular Weight | 236.67 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 112-116 °C | |

| Purity | Typically ≥98% |

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The most common laboratory synthesis of 2,5-dimethoxybenzenesulfonyl chloride involves the chlorosulfonation of 1,4-dimethoxybenzene.

Experimental Protocol: Chlorosulfonation of 1,4-Dimethoxybenzene

This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.

Materials:

-

1,4-Dimethoxybenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, can be used in conjunction with chlorosulfonic acid)

-

Dichloroethane (solvent)

-

Ice

-

Water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexanes or other suitable solvent for recrystallization

Procedure:

-

In a fume hood, a solution of 1,4-dimethoxybenzene in dichloroethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

-

The flask is cooled in an ice bath to 0-10 °C.[3]

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[3] Thionyl chloride can also be added dropwise in conjunction with chlorosulfonic acid.[3] The reaction is highly exothermic and releases HCl gas, which should be appropriately vented or trapped.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C or allowed to slowly warm to room temperature) for a specified time to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the crude product.

-

The solid product is collected by vacuum filtration and washed with cold water until the washings are neutral to pH paper.

-

The crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxybenzenesulfonyl chloride.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 2,5-dimethoxybenzenesulfonyl chloride as a solid.

Yield:

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of 2,5-dimethoxybenzenesulfonyl chloride. While a comprehensive, peer-reviewed analysis with peak assignments is not available in the searched literature, typical spectral features can be predicted based on the structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methoxy groups. The aromatic protons would appear as a complex multiplet or as distinct doublets and a doublet of doublets, and the methoxy protons would be singlets. |

| ¹³C NMR | Resonances for the eight carbon atoms, including the two methoxy carbons, the six aromatic carbons (four protonated and two quaternary). |

| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹), as well as C-O and C-H stretching vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and methoxy groups.[4] |

Key Reactions and Applications in Drug Discovery

The primary utility of 2,5-dimethoxybenzenesulfonyl chloride lies in its reactivity with nucleophiles, particularly amines, to form sulfonamides.

Synthesis of 2,5-Dimethoxybenzenesulfonamides

The reaction of 2,5-dimethoxybenzenesulfonyl chloride with primary or secondary amines is a standard method for the preparation of the corresponding sulfonamides.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Primary or secondary amine

-

A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

-

Hydrochloric acid (for workup)

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

The amine is dissolved in the chosen solvent in a round-bottom flask.

-

The base (if required) is added to the solution.

-

2,5-Dimethoxybenzenesulfonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the stirred amine solution at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred for a period of time until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically diluted with the solvent and washed successively with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure.

-

The crude sulfonamide is then purified by recrystallization or column chromatography.

Biological Significance of 2,5-Dimethoxybenzenesulfonamide Derivatives

Sulfonamides derived from 2,5-dimethoxybenzenesulfonyl chloride are of interest in drug discovery due to their potential to inhibit various enzymes. Two notable examples are acetylcholinesterase and carbonic anhydrase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic strategy for conditions such as Alzheimer's disease. Some sulfonamides have been shown to be potent inhibitors of AChE.[2]

Mechanism of Acetylcholinesterase Inhibition.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.

Mechanism of Carbonic Anhydrase Inhibition.

Other Reactions

2,5-Dimethoxybenzenesulfonyl chloride can also undergo other transformations. For instance, it can be reduced to the corresponding thiophenol.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Zinc powder

-

Sulfuric acid

-

Water

Procedure:

-

A mixture of water and concentrated sulfuric acid is prepared and cooled.[3]

-

2,5-Dimethoxybenzenesulfonyl chloride and zinc powder are added to the acidic solution.[3]

-

The mixture is heated (e.g., at 80 °C) for a specified time.[3]

-

After the reaction is complete, the mixture is filtered, and the product is isolated, for example, by distillation under reduced pressure.[3]

General workflow from synthesis to application.

Conclusion

2,5-Dimethoxybenzenesulfonyl chloride is a versatile and important building block for the synthesis of a wide array of sulfonamide derivatives. Its straightforward synthesis and reactivity make it a valuable tool for medicinal chemists and researchers in drug discovery. The potential for its derivatives to act as potent enzyme inhibitors highlights its significance in the development of new therapeutic agents. Further research into the synthesis of novel sulfonamides from this precursor and the exploration of their biological activities will undoubtedly continue to be a fruitful area of investigation.

References

- 1. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 3. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride [webbook.nist.gov]

Solubility Profile of 2,5-Dimethoxybenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethoxybenzenesulfonyl chloride (CAS No. 1483-28-9), a key reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible experimental outcomes. This document collates available qualitative solubility information, outlines detailed experimental protocols for precise solubility determination, and presents logical workflows for these procedures.

Core Compound Properties

2,5-Dimethoxybenzenesulfonyl chloride is a white to light-yellow crystalline solid.[1] Its fundamental physicochemical properties are essential for its handling and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₄S | [2] |

| Molecular Weight | 236.67 g/mol | [2] |

| Melting Point | 109-116 °C | |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 1483-28-9 | [2] |

Solubility Profile

Publicly available quantitative solubility data for 2,5-Dimethoxybenzenesulfonyl chloride is limited. However, based on its chemical structure, general principles of solubility, and inferred information from synthetic procedures, a qualitative profile can be established. The presence of two methoxy groups on the benzene ring is noted to enhance its solubility in organic solvents.[3]

Like other aryl sulfonyl chlorides, it exhibits low solubility in water and is susceptible to hydrolysis, making the use of anhydrous organic solvents crucial for non-reactive dissolution.[4]

Table of Qualitative and Inferred Solubility:

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Basis of Information |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Inferred from use as a reaction and chromatography solvent. |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Inferred from use as a chromatography eluent. |

| Hexanes | C₆H₁₄ | Non-polar alkane | Soluble (in hot) | Inferred from recrystallization procedures. |

| Methanol | CH₃OH | Protic Aliphatic | Soluble (reactive) | Inferred from use as a chromatography eluent; potential for reaction. |

| Dichloroethane | C₂H₄Cl₂ | Halogenated | Soluble | Inferred from use as a reaction solvent in patent literature. |

| Water | H₂O | Protic, Polar | Low Solubility / Insoluble | General property of aryl sulfonyl chlorides; reactive.[4] |

Note: Protic solvents like methanol and ethanol, while potentially good solvents, can react with the sulfonyl chloride group to form the corresponding sulfonate ester. This reactivity should be considered during any application.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, the following experimental protocols can be employed.

Protocol for Qualitative Solubility Assessment

This method offers a rapid preliminary assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Anhydrous solvents of interest (e.g., Dichloromethane, Ethyl Acetate, Toluene, Acetonitrile, Tetrahydrofuran, Hexanes)

-

Small, dry test tubes or vials (e.g., 1 dram)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 2,5-Dimethoxybenzenesulfonyl chloride to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer at a controlled ambient temperature.

-

Visually inspect the solution against a dark, contrasting background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This gravimetric method is a highly reliable technique for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[5]

Objective: To accurately quantify the solubility of 2,5-Dimethoxybenzenesulfonyl chloride in a specific anhydrous solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride

-

Anhydrous solvent of interest

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation: Add an excess amount of 2,5-Dimethoxybenzenesulfonyl chloride to a vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any microscopic undissolved particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point to avoid decomposition.

-

Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility = Mass of dissolved solid / Volume of supernatant collected

-

Express the result in desired units (e.g., mg/mL, g/L).

-

Conclusion

References

An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electrophilic character of 2,5-dimethoxybenzenesulfonyl chloride, a key reagent in organic synthesis. We will explore its reactivity, supported by qualitative comparisons with other sulfonyl chlorides, and present a comprehensive experimental protocol for its application in sulfonamide synthesis.

Core Concepts: Electrophilicity and Reactivity

2,5-Dimethoxybenzenesulfonyl chloride is an organic compound known for its role in nucleophilic substitution reactions, driven by the electrophilic nature of its sulfonyl chloride group. The presence of two electron-donating methoxy groups on the benzene ring significantly influences its reactivity and solubility in organic solvents.[1]

The electrophilicity of the sulfur atom in the sulfonyl chloride functional group is the primary determinant of its reactivity. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the methoxy groups in 2,5-dimethoxybenzenesulfonyl chloride, decrease this electrophilicity.[2] This results in a more moderate reactivity compared to its unsubstituted or electron-withdrawn counterparts.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2,5-Dimethoxybenzenesulfonyl Chloride

| Property | Value | Reference |

| CAS Number | 1483-28-9 | [3][4] |

| Molecular Formula | C₈H₉ClO₄S | [3] |

| Molecular Weight | 236.67 g/mol | [5] |

| Appearance | White to light yellow solid | [1] |

| Purity | Typically ~97% | [1] |

Table 2: Hammett Substituent Constants (σ) for Methoxy Groups

| Substituent | σ_meta_ | σ_para_ |

| -OCH₃ | +0.12 | -0.27 |

Note: These values are for single methoxy substituents and are used here to illustrate their electron-donating nature. The combined effect of two methoxy groups in the 2 and 5 positions will be a net donation of electron density to the benzene ring, thereby reducing the electrophilicity of the sulfonyl chloride group.

Experimental Protocols

The following is a detailed, generalized methodology for the synthesis of a sulfonamide using 2,5-dimethoxybenzenesulfonyl chloride and a primary or secondary amine. This protocol is adapted from established methods for sulfonamide synthesis.

Synthesis of N-Substituted-2,5-dimethoxybenzenesulfonamide

Objective: To synthesize a sulfonamide via the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an amine.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Pyridine (1.5 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Mandatory Visualizations

Logical Workflow for Sulfonamide Synthesis

Caption: Workflow for the synthesis of N-substituted-2,5-dimethoxybenzenesulfonamides.

Conceptual Reaction Pathway

Caption: Conceptual pathway for the nucleophilic substitution reaction.

References

- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. CAS 1483-28-9 | 6662-5-06 | MDL MFCD00024872 | 2,5-Dimethoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 5. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Dimethoxybenzenesulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications

Executive Summary

2,5-Dimethoxybenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring, its chemical reactivity is harnessed for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines established synthetic methodologies, details its critical applications in drug development, and offers a validated experimental protocol for its use. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

2,5-Dimethoxybenzenesulfonyl chloride is typically a white to light yellow solid at room temperature.[1] The electron-donating nature of the two methoxy groups on the benzene ring influences the reactivity of the sulfonyl chloride moiety. These properties are fundamental to its handling, storage, and application in synthetic chemistry.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₄S | [2][3] |

| Molecular Weight | 236.67 g/mol | [4][2][3] |

| CAS Number | 1483-28-9 | [2][3] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 112-116 °C | [5] |

| InChI Key | SHELADVIRCCTFN-UHFFFAOYSA-N | |

| SMILES | COc1ccc(OC)c(c1)S(Cl)(=O)=O | [1] |

Synthesis and Mechanistic Insights

The preparation of 2,5-dimethoxybenzenesulfonyl chloride is most commonly achieved through the electrophilic aromatic substitution of 1,4-dimethoxybenzene.[6] The choice of sulfonylating agent is critical, with chlorosulfonic acid being a prevalent and effective option.

Common Synthetic Pathway: Chlorosulfonation

The reaction involves the direct chlorosulfonation of 1,4-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and activating, meaning the sulfonation occurs at one of the positions ortho to a methoxy group (and meta to the other).

Mechanism Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃) or a related species. The electron-rich dimethoxybenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the corresponding benzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[7] A patent also describes using a mixture of chlorosulfonic acid and thionyl chloride in a solvent like dichloroethane.[7]

Core Applications in Research and Development

The utility of 2,5-dimethoxybenzenesulfonyl chloride is primarily derived from the reactivity of the sulfonyl chloride group, making it an excellent precursor for a variety of functional groups.

Synthesis of Sulfonamides

Its most prominent application is in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The dimethoxy-substituted aromatic ring can be further modified or can serve to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final active pharmaceutical ingredient (API).[1]

Enzyme Inhibition: A Case Study

Notably, 2,5-dimethoxybenzenesulfonyl chloride has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][8] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis. The compound serves as a valuable research tool and a scaffold for designing novel AChE inhibitors.[]

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzenesulfonamide

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-2,5-dimethoxybenzenesulfonamide from 2,5-dimethoxybenzenesulfonyl chloride and benzylamine.

Materials:

-

2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Methodology:

-

Reaction Setup:

-

Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0 °C.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.

-

-

Reagent Addition:

-

In a separate vessel, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in DCM.

-

Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes using a dropping funnel.

-

Causality: Benzylamine is the nucleophile. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

-

Causality: TLC allows for the visualization of the consumption of the starting material, ensuring the reaction has gone to completion before proceeding to workup.

-

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally brine.

-

Causality: This series of washes is a self-validating system to purify the organic layer. Each wash removes specific impurities, ensuring the isolation of a clean product.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzyl-2,5-dimethoxybenzenesulfonamide.

-

Causality: Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity suitable for further use or analysis.

-

Safety and Handling

2,5-Dimethoxybenzenesulfonyl chloride is a corrosive compound that requires careful handling to prevent injury.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[4] The corresponding GHS pictogram is GHS05 (Corrosion).

-

Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust.[10]

-

In Case of Exposure:

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture, as it can react with water.[1][12]

Conclusion

2,5-Dimethoxybenzenesulfonyl chloride is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block for constructing sulfonamide-containing molecules, which are of significant interest in drug discovery and materials science. Its role as an acetylcholinesterase inhibitor further highlights its importance as a tool for biological research. Adherence to established synthetic protocols and stringent safety measures is paramount to harnessing its full potential in a research and development setting.

References

- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS 1483-28-9 | 6662-5-06 | MDL MFCD00024872 | 2,5-Dimethoxybenzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]

- 6. 2,5-Dimethoxybenzenesulfonyl chloride (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]

- 8. 2,5-Dimethoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Core Reactions of 2,5-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2,5-Dimethoxybenzenesulfonyl chloride, a versatile reagent in organic chemistry and a scaffold of interest in medicinal chemistry. This document details synthetic protocols, presents quantitative data, and illustrates reaction pathways and biological mechanisms to support research and development in the chemical and pharmaceutical sciences.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The primary route for the synthesis of 2,5-Dimethoxybenzenesulfonyl chloride involves the chlorosulfonation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction provides the target compound in high yield.

Experimental Protocol: Chlorosulfonation of 1,4-Dimethoxybenzene

In a 250 mL three-necked flask, 13.5 g of 1,4-dimethoxybenzene is dissolved in 105 mL of dichloroethane with stirring. The solution is cooled to 0-10 °C in an ice bath. A mixture of 26.5 mL of chlorosulfonic acid and 10 mL of thionyl chloride is added dropwise with continued stirring. The reaction is allowed to proceed for 2 hours at this temperature. After the reaction is complete, the mixture is poured into 280 mL of ice water. The lower organic layer is separated, and the dichloroethane is removed by steam distillation to yield a yellow solid. The solid is then dried in an oven to afford 2,5-Dimethoxybenzenesulfonyl chloride.[1]

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Melting Point |

| 1,4-Dimethoxybenzene | Chlorosulfonic acid, Thionyl chloride | Dichloroethane | 0-10 °C | 2 hours | 2,5-Dimethoxybenzenesulfonyl chloride | 85% | 115-117 °C |

Key Reactions of 2,5-Dimethoxybenzenesulfonyl Chloride

2,5-Dimethoxybenzenesulfonyl chloride is a reactive electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. Its primary reactions involve the formation of sulfonamides and sulfonate esters, which are of significant interest in organic synthesis and medicinal chemistry.

Sulfonamide Formation

The reaction of 2,5-Dimethoxybenzenesulfonyl chloride with primary and secondary amines is a cornerstone of its chemical utility, yielding the corresponding N-substituted-2,5-dimethoxybenzenesulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

To a solution of the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF) is added a base (1.1-1.5 equivalents, e.g., triethylamine or pyridine). The mixture is cooled to 0 °C, and a solution of 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for several hours (typically 2-18 hours), while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

Note: The specific solvent, base, reaction time, and purification method will vary depending on the substrate.

The following diagram illustrates the general workflow for the synthesis of sulfonamides from 2,5-Dimethoxybenzenesulfonyl chloride.

Sulfonate Ester Formation

In a similar fashion to sulfonamide synthesis, 2,5-Dimethoxybenzenesulfonyl chloride reacts with alcohols and phenols to form sulfonate esters. These reactions are also typically conducted in the presence of a base.

The alcohol or phenol (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or pyridine). A base (1.1-1.5 equivalents, e.g., pyridine or triethylamine) is added, and the mixture is cooled to 0 °C. A solution of 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for several hours. The reaction progress is monitored by TLC. After completion, the workup procedure is similar to that for sulfonamide synthesis, involving quenching with water, extraction, washing, drying, and purification.

Reduction to Thiophenol

A notable reaction of 2,5-Dimethoxybenzenesulfonyl chloride is its reduction to 2,5-dimethoxythiophenol. This transformation opens up further synthetic possibilities for introducing a sulfur-containing functional group.

2,5-Dimethoxybenzenesulfonyl chloride is reacted with zinc powder under acidic conditions (pH < 1) at a temperature of 70-80 °C. Following the reduction, the product is isolated by distillation under reduced pressure to yield 2,5-dimethoxythiophenol.[2] This thiophenol can be subsequently used in other reactions, such as condensation with ethyl bromide under alkaline conditions (pH > 10) to produce 2,5-dimethoxyphenethyl sulfide.[2]

Applications in Drug Development

The 2,5-dimethoxybenzenesulfonamide scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities. A prominent area of investigation is their role as enzyme inhibitors.

Acetylcholinesterase Inhibition

2,5-Dimethoxybenzenesulfonyl chloride and its sulfonamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE).[3] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

The inhibitory mechanism involves the binding of the sulfonamide to the active site of the acetylcholinesterase enzyme, thereby blocking the access of its natural substrate, acetylcholine.

The following diagram illustrates the simplified signaling pathway of acetylcholinesterase and its inhibition by a sulfonamide derivative.

References

- 1. CN1434033A - 2,5-dimethoxy-4-ethyl phenethyl amine sulfide hydrochloride and preparation process and use thereof - Google Patents [patents.google.com]

- 2. CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof - Google Patents [patents.google.com]

- 3. 2,5-Dimethoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of 2,5-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling procedures for 2,5-Dimethoxybenzenesulfonyl chloride (CAS No: 1483-28-9). The information herein is intended to support laboratory and manufacturing operations by providing essential data and protocols to ensure the safe use of this compound. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.

Hazard Identification and Classification